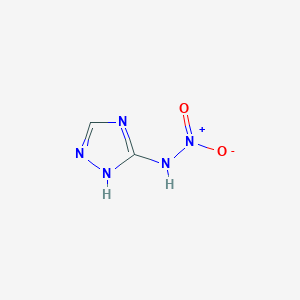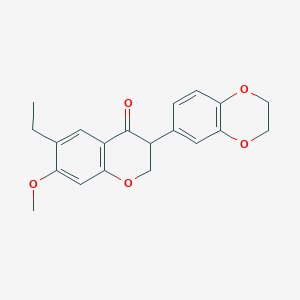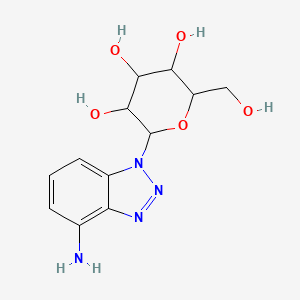![molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
描述
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde (DII) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The molecule contains two aldehyde groups and an indole ring, making it a versatile building block for the synthesis of various derivatives.
作用机制
The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is based on its ability to undergo nucleophilic addition reactions with various analytes, leading to the formation of stable adducts. The fluorescence of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is quenched upon the formation of adducts, allowing for the detection of analytes.
Biochemical and Physiological Effects:
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9. However, the exact mechanism of cytotoxicity is still under investigation.
实验室实验的优点和局限性
One of the main advantages of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is its high sensitivity and selectivity towards various analytes. It also exhibits a large Stokes shift, allowing for the detection of analytes in complex biological samples. However, 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has limitations in terms of its stability and photobleaching, which can affect its fluorescence intensity and specificity.
未来方向
Future research on 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde could focus on the development of new synthetic methods for the preparation of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde derivatives with improved properties. The application of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde as a photosensitizer for photodynamic therapy could also be explored further. Additionally, the mechanism of cytotoxicity of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde towards cancer cells could be studied in more detail to identify potential targets for cancer therapy.
科学研究应用
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been widely used as a fluorescent probe for the detection of various analytes, including amino acids, proteins, and DNA. It has also been employed as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of various bioactive molecules.
属性
IUPAC Name |
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOASYXSZRSZWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B3822997.png)
![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3823025.png)
![5-methyl-3-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3823037.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)


acetic acid](/img/structure/B3823086.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)